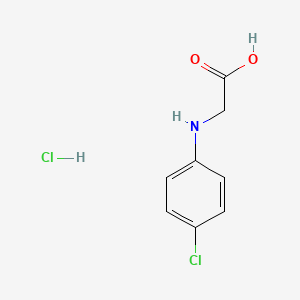
(4-Chlorophenyl)glycinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)glycine hydrochloride: is a chemical compound with the molecular formula C8H8ClNO2·HCl. It is a derivative of glycine, one of the simplest amino acids, with a chlorine atom attached to the phenyl ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chlorination of Phenylglycine: The compound can be synthesized by chlorinating phenylglycine using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Hydrochloride Formation: The resulting (4-chlorophenyl)glycine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches using large reactors to ensure consistent quality and yield.
Purification: The final product is purified through crystallization or other suitable methods to achieve the desired purity level.
Chemical Reactions Analysis
(4-Chlorophenyl)glycine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom on the phenyl ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, alkaline conditions.
Reduction: LiAlH4, NaBH4, anhydrous ether.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino acids, phenols.
Scientific Research Applications
(4-Chlorophenyl)glycine hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to understand protein interactions and enzyme activities.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(4-Chlorophenyl)glycine hydrochloride: is similar to other chlorinated phenylglycine derivatives, such as (3-Chlorophenyl)glycine hydrochloride and (2-Chlorophenyl)glycine hydrochloride . its unique position on the phenyl ring gives it distinct chemical and biological properties.
Comparison with Similar Compounds
(3-Chlorophenyl)glycine hydrochloride
(2-Chlorophenyl)glycine hydrochloride
(4-Bromophenyl)glycine hydrochloride
(4-Methylphenyl)glycine hydrochloride
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C8H9Cl2NO2 |
|---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
2-(4-chloroanilino)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-6-1-3-7(4-2-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H |
InChI Key |
VDVNPWNKALBWEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[4-[2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15329391.png)
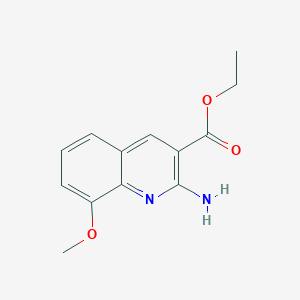
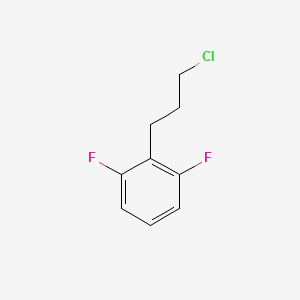
![7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15329409.png)
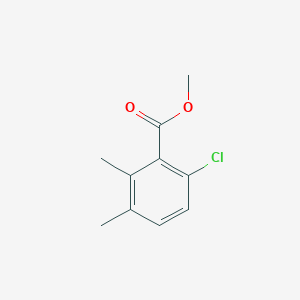
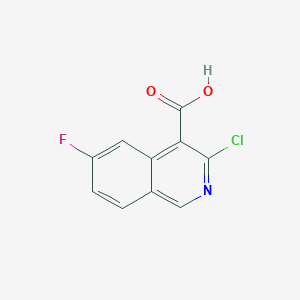
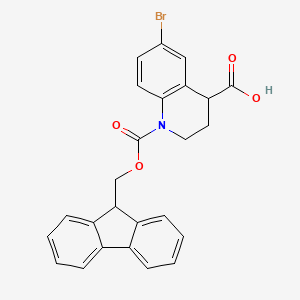
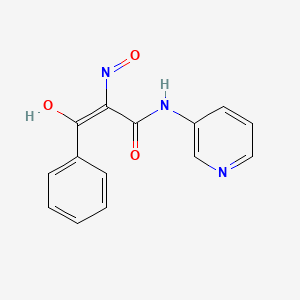
![N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine](/img/structure/B15329451.png)
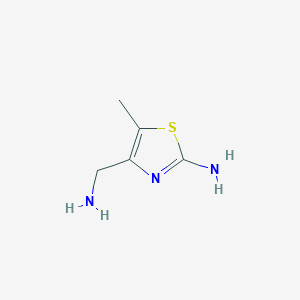

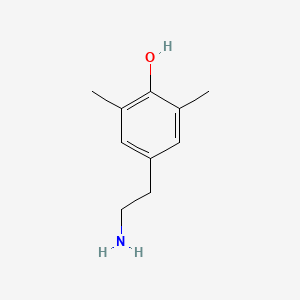
![N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide](/img/structure/B15329460.png)
![[2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine](/img/structure/B15329462.png)
